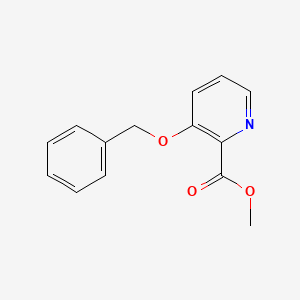

Methyl 3-(benzyloxy)picolinate

Description

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

methyl 3-phenylmethoxypyridine-2-carboxylate |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)13-12(8-5-9-15-13)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI Key |

CCOBQYWGFNDMPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Hydroxypicolinic Acid

The synthesis begins with the esterification of 3-hydroxypicolinic acid. In a representative procedure, 3-hydroxypicolinic acid (1.5 g, 10.5 mmol) is refluxed in methanol (24 mL) with concentrated sulfuric acid (1.8 mL) as a catalyst for 24 hours. Neutralization with aqueous potassium carbonate (pH 8.5) followed by extraction with ethyl acetate yields methyl 3-hydroxypicolinate as a white solid (80% yield). This step establishes the methyl ester backbone critical for subsequent functionalization.

Key Reaction Conditions:

Bromination and Benzylation

The methyl 3-hydroxypicolinate intermediate undergoes bromination at the 6-position using bromine (Br₂) in water at 0°C for 2 hours, followed by 15 hours at room temperature. The resulting methyl 6-bromo-3-hydroxypicolinate (53% yield) is then benzylated using benzyl bromide (1.1 equiv.) and potassium carbonate (3 equiv.) in acetonitrile under reflux. This step introduces the benzyloxy group at the 3-position, yielding the target compound.

Key Reaction Conditions:

-

Brominating Agent : Br₂ (1 equiv.)

-

Benzylation Reagent : Benzyl bromide (1.1 equiv.)

-

Base : K₂CO₃ (3 equiv.)

-

Solvent : Acetonitrile

-

Temperature : Reflux (≈82°C)

Oxidative Esterification Using Palladium Catalysis

Procedure and Optimization

In a typical setup, a heterogeneous Pd catalyst (1 mol%), K₂CO₃ (1.2 equiv.), and methanol (solvent and reactant) are combined under oxygen atmosphere. The benzyl alcohol derivative is added, and the mixture is stirred at 60°C for 6 hours. Post-reaction purification via column chromatography (ethyl acetate/hexane) affords the esterified product.

Key Reaction Conditions:

Adaptability Considerations

To apply this method to methyl 3-(benzyloxy)picolinate, the starting alcohol would need pre-installed benzyloxy and pyridine groups. This approach may reduce step count but requires careful selection of protecting groups to avoid side reactions.

Alternative Methylation Strategies

Dimethyl Sulfate-Mediated Methylation

A large-scale procedure from Ambeed employs dimethyl sulfate [(CH₃)₂SO₄] as a methylating agent. While developed for a structurally related compound, this method highlights the utility of aggressive alkylating agents in ester synthesis.

Key Reaction Conditions:

-

Methylating Agent : Dimethyl sulfate (1.4 equiv.)

-

Base : NaHCO₃ (1.5 equiv.)

-

Solvent : N-Methyl-2-pyrrolidone (NMP)

-

Temperature : 28–33°C

Comparative Analysis of Synthetic Routes

| Method | Steps | Catalyst/Reagent | Yield | Scalability |

|---|---|---|---|---|

| Two-Step Synthesis | 2 | H₂SO₄, Br₂, BnBr | 42% | Moderate |

| Oxidative Esterification | 1 | Pd/C, O₂ | 83%* | High |

| Dimethyl Sulfate Route | 1 | (CH₃)₂SO₄ | 84% | Industrial |

*Yield reported for analogous methyl picolinate; target compound requires validation.

Efficiency and Practicality

-

Two-Step Synthesis : Offers reliability but suffers from moderate yields due to intermediate purification losses.

-

Oxidative Esterification : Potentially higher yielding but depends on precursor availability.

-

Dimethyl Sulfate Route : Industrially viable but poses safety and handling challenges.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyloxy)picolinate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)picolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)picolinate involves its interaction with various molecular targets. For instance, in biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their properties, and applications:

Note: The CAS number for this compound is inferred from structurally similar compounds in and .

Key Observations:

Substituent Reactivity: Benzyloxy Group: Enhances stability in cross-coupling reactions (e.g., Sonogashira) due to electron-donating effects and steric hindrance . Bromo/Trifluoromethyl Groups: Increase electrophilicity, enabling nucleophilic substitutions (e.g., in agrochemicals) . Cbz-Protected Amino Group: Facilitates selective deprotection in multi-step syntheses but increases molecular weight and toxicity risks .

Physicochemical Properties :

- Lipophilicity : Trifluoromethyl groups (logP ~2.5) enhance membrane permeability compared to methoxy analogs (logP ~1.2) .

- Solubility : Methoxy and methyl groups improve aqueous solubility, whereas benzyloxy derivatives are more lipophilic .

Synthetic Utility :

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-(benzyloxy)picolinate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting 3-hydroxypicolinic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) forms the benzyl-protected intermediate, followed by esterification with methanol and a catalytic acid (e.g., H₂SO₄). Optimization involves monitoring reaction temperature (reflux at 80–100°C) and stoichiometry to minimize side products . Purity can be improved using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should this compound be handled and stored to ensure stability?

Store the compound in a sealed container under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester or benzyloxy groups. Use desiccants to avoid moisture absorption. During handling, wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize inhalation risks .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

Use ¹H/¹³C NMR to confirm the structure (e.g., benzyloxy protons at δ 4.8–5.2 ppm, ester carbonyl at ~165–170 ppm). HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (derivatization if needed) ensures purity (>95%). Monitor for common impurities like unreacted starting materials or deprotected intermediates .

Advanced Research Questions

Q. How does the benzyloxy group in this compound influence reactivity in cross-coupling reactions?

The benzyloxy group acts as a directing and protecting group. In Suzuki-Miyaura couplings, the pyridine ring’s electron-withdrawing nature enhances oxidative addition with palladium catalysts. However, the benzyloxy group may sterically hinder coupling at the adjacent position. Studies suggest using Pd(OAc)₂ with SPhos ligand in THF/H₂O at 60°C for optimal results .

Q. What strategies mitigate contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields often arise from varying purification techniques or side reactions (e.g., over-alkylation). Systematic analysis using Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design might test temperature, solvent (DMF vs. acetonitrile), and base (K₂CO₃ vs. Cs₂CO₃) to optimize reproducibility .

Q. How can computational chemistry predict the stability of this compound under acidic or basic conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The ester group is more labile under basic conditions (OH⁻ nucleophilic attack), while the benzyloxy group resists acidolysis. Experimental validation via pH-controlled stability studies (e.g., 1M HCl vs. 1M NaOH at 25°C) aligns with computational predictions .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for pyridine-based pharmacophores. For instance, deprotection of the benzyloxy group (H₂/Pd-C) yields 3-hydroxypicolinic acid derivatives, which are intermediates for kinase inhibitors. Coupling with aminopyrazoles via Ullmann or Buchwald-Hartwig reactions generates antitumor candidates .

Methodological Considerations

Q. How to resolve discrepancies in HPLC retention times for this compound across laboratories?

Calibrate HPLC systems using certified reference standards. Adjust mobile phase pH (e.g., 0.1% TFA in water) and column temperature (25–40°C) to standardize retention times. Inter-lab comparisons via round-robin testing improve data harmonization .

Q. What safety protocols are critical when scaling up this compound synthesis?

Conduct a Hazard and Operability Study (HAZOP) to identify risks (e.g., exothermic reactions during benzylation). Use jacketed reactors with temperature control and install emergency venting. Monitor airborne particles with real-time FTIR spectroscopy .

Q. How to validate the catalytic efficiency of novel catalysts in this compound-mediated reactions?

Compare turnover numbers (TON) and frequencies (TOF) using kinetic profiling (e.g., in situ IR or GC sampling). For asymmetric catalysis, measure enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.